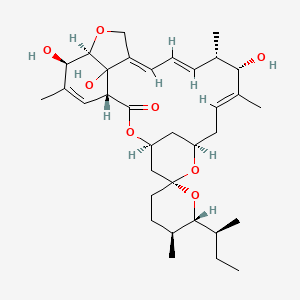

Ivermectin B1a aglycone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ivermectin B1a aglycone is a semi-synthetic derivative of ivermectin, a broad-spectrum antiparasitic agent. It is produced by hydrolyzing the disaccharide unit of ivermectin, resulting in a compound that retains potent biological activity but lacks the sugar moiety. This compound is particularly noted for its ability to inhibit nematode larval development without causing paralysis, making it a valuable tool in the study of ivermectin resistance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ivermectin B1a aglycone involves the hydrolysis of ivermectin to remove the disaccharide unit. This process typically employs acidic or enzymatic hydrolysis under controlled conditions to ensure the selective removal of the sugar moiety without degrading the macrocyclic lactone structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process begins with the fermentation of Streptomyces avermitilis to produce ivermectin, which is then subjected to hydrolysis. The resulting aglycone is purified using chromatographic techniques to achieve the desired purity and concentration .

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis

Ivermectin B1a aglycone is synthesized via acid hydrolysis of ivermectin under controlled conditions:

-

Procedure : Ivermectin is dissolved in methanol, treated with H₂SO₄ at 0°C, and stirred for 20 hours. The aglycone is isolated via silica gel chromatography with an 84% yield .

-

Mechanism : Hydrolysis cleaves the glycosidic bond, removing the oleandrose disaccharide (Figure 5 in ). Acid concentration dictates product distribution:

C5 Hydroxyl Protection

-

Reagent : tert-Butyldimethylsilyl (TBS) chloride with imidazole .

-

Outcome : Regioselective silylation of the C5 hydroxyl (91% yield), confirmed by X-ray crystallography .

C13 Oxidation and Reductive Amination

-

Oxidation : Dess-Martin periodinane oxidizes C13-OH to ketone (82% yield) .

-

Reductive Amination : Ketone reacts with ammonium acetate under hydrogenation to form a single diastereomeric amine (51% yield) .

Nucleophilic Substitution at C13

Sulfonate esters of the C13 alcohol enable diverse substitutions (Table 1) :

| Reagent/Condition | Product | Yield |

|---|---|---|

| NaCl (nucleophilic) | 13β-Chloro derivative | Moderate |

| NaI (nucleophilic) | 13β-Iodo derivative | Moderate |

| Methanol (solvolysis) | 13α-Methoxy derivative | High |

| DAST (fluorination) | 13α/β-Fluoro mixture | Low |

Elimination and Rearrangement Reactions

-

13β-Iodo Derivative : Treatment with lutidine induces elimination, forming 8(9),10(11),12(13),14(15)-tetraene .

-

Thermal Rearrangement : Heating C13 derivatives produces 15-hydroxy-13(14)-ene and 15-amino-13(14)-ene via allylic carbocation intermediates .

Macrolactonization

-

Shiina Method : Seco acid derived from natural ivermectin undergoes macrolactonization using 2-methyl-6-nitrobenzoic anhydride, yielding aglycone with 67% efficiency .

Hydrogenation of 22,23-Olefin

-

Outcome : Selective hydrogenation of the 22,23-olefin to 22,23-dihydro derivative (85% yield), enhancing stability and altering bioactivity .

Radical-Induced Oxidation

The oxahydrindene moiety undergoes radical-mediated oxidation at C5 and C8a , forming:

Applications De Recherche Scientifique

Ivermectin B1a aglycone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the chemical properties and reactivity of macrocyclic lactones.

Biology: The compound is used to investigate the mechanisms of nematode resistance to ivermectin, providing insights into parasite biology and potential resistance management strategies.

Medicine: Research into this compound’s biological activity has implications for developing new antiparasitic drugs with improved efficacy and reduced side effects.

Industry: The compound’s unique properties make it a valuable tool in the development of analytical methods for detecting ivermectin residues in food products.

Mécanisme D'action

Ivermectin B1a aglycone exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and subsequent paralysis of the parasite. The compound’s ability to inhibit nematode larval development without causing paralysis is attributed to its selective binding affinity and the specific molecular targets involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ivermectin B1a aglycone is part of the avermectin family, which includes several related compounds such as:

Ivermectin: The parent compound, widely used as an antiparasitic agent.

Eprinomectin: A derivative with enhanced efficacy and safety profiles.

Doramectin: Another derivative with broad-spectrum antiparasitic activity.

Uniqueness

What sets this compound apart from these similar compounds is its lack of the disaccharide unit, which alters its biological activity and pharmacokinetic properties. This unique structure makes it a valuable tool for studying ivermectin resistance and developing new antiparasitic agents.

Propriétés

Numéro CAS |

123997-59-1 |

|---|---|

Formule moléculaire |

C34H50O8 |

Poids moléculaire |

586.8 g/mol |

Nom IUPAC |

(10Z,14Z)-6'-butan-2-yl-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8-,21-11-,24-10? |

Clé InChI |

XOCXXEYUGYTCNG-LLJYSSEZSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

SMILES isomérique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)/C)C |

SMILES canonique |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Apparence |

White solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.